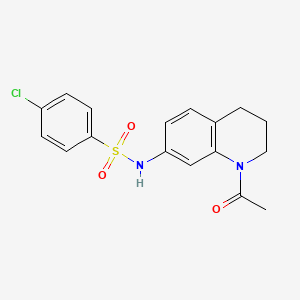

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide

Beschreibung

N-(1-Acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a 1-acetyl-substituted 3,4-dihydro-2H-quinoline core linked to a 4-chlorobenzenesulfonamide group. This structure combines the planar aromatic quinoline system, known for its bioactivity, with a sulfonamide moiety, which is frequently associated with antimicrobial and antitumor properties.

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-2-3-13-4-7-15(11-17(13)20)19-24(22,23)16-8-5-14(18)6-9-16/h4-9,11,19H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEDWCRGBAEMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by acetylation and sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and adjusting reaction parameters is crucial to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Wirkmechanismus

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Styryl-Substituted Quinoline Sulfonamides

The closest analogs are the (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl sulfonamides synthesized in Molecules (2010) . These compounds share the quinoline-sulfonamide backbone but differ in substituents:

| Compound ID | Quinoline Substituent | Sulfonamide Group | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR δ, ppm) |

|---|---|---|---|---|---|

| IIIc | 2-(4-Methoxystyryl) | 4-Chlorobenzenesulfonamide | 49 | 219–221 | 8.65 (s, 1H, NH), 7.82 (d, J=8.5 Hz, 2H) |

| IIId | 2-(4-Methoxystyryl) | Benzenesulfonamide | 53 | 237–238 | 8.63 (s, 1H, NH), 7.78 (d, J=8.5 Hz, 2H) |

| IIIe | 2-Styryl | 4-Chlorobenzenesulfonamide | 52 | 159–160 | 8.70 (s, 1H, NH), 7.85 (d, J=8.5 Hz, 2H) |

| Target Compound | 1-Acetyl-3,4-dihydro-2H-quinoline | 4-Chlorobenzenesulfonamide | N/A | N/A | Hypothetical shifts similar to IIIc/IIIe |

Key Observations :

- Structural Impact on Melting Points : The acetyl group in the target compound may reduce crystallinity compared to styryl-substituted analogs (e.g., IIIc: 219–221°C vs. IIIe: 159–160°C), as rigid styryl groups enhance packing efficiency.

- Synthetic Yields: Yields for styryl analogs range from 49–53%, suggesting moderate efficiency in sulfonamide coupling reactions. The target compound’s synthesis would likely follow a similar pathway (e.g., sulfonic chloride addition to a quinoline precursor) but may require optimized conditions due to steric effects from the acetyl group .

- Spectral Trends: The NH proton in sulfonamides appears near δ 8.6–8.7 ppm, while aromatic protons in the 4-chlorobenzenesulfonamide group resonate at δ 7.8–7.9 ppm. The target compound’s ¹H-NMR would exhibit analogous signals but with additional peaks for the acetyl group (~δ 2.1 ppm for CH₃) and the dihydroquinoline protons .

Triazine Sulfonamides

Triazine-based sulfonamides (e.g., 7b: N-[3,4-dihydro-4-amino-6-(N-(4-chlorophenyl)) triazin-2-yl]-4-chlorobenzenesulfonamide) provide a contrast due to their heterocyclic core :

| Property | Triazine Sulfonamide (7b) | Target Quinoline Sulfonamide |

|---|---|---|

| Core Structure | 1,2,4-Triazine | 3,4-Dihydro-2H-quinoline |

| Sulfonamide Substituent | 4-Chlorobenzenesulfonamide | 4-Chlorobenzenesulfonamide |

| Bioactivity | Antitumor, antimicrobial | Hypothetically similar |

| Synthetic Yield | Not reported | N/A |

Key Observations :

- Bioactivity: Triazine sulfonamides exhibit antitumor and antimicrobial activities, likely due to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase).

Biologische Aktivität

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-chlorobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a quinoline moiety with a sulfonamide group, which is known for various therapeutic effects. The following sections detail its biological activity, synthesis, and structure-activity relationships based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a quinoline core and a sulfonamide functional group. Its IUPAC name is this compound, with the molecular formula .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Core : The synthesis begins with the preparation of the quinoline structure through cyclization reactions.

- Acetylation : The quinoline derivative undergoes acetylation to introduce the acetyl group.

- Sulfonamide Formation : Finally, the sulfonamide group is added to yield the target compound.

This multi-step process requires careful control of reaction conditions to optimize yield and purity .

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves targeting specific signaling pathways related to cancer cell survival and proliferation .

Antimicrobial Properties

In vitro studies demonstrate that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key aspects include:

- Quinoline Core : Essential for biological activity; modifications can enhance or reduce potency.

- Sulfonamide Group : Contributes to antimicrobial activity; variations can affect binding affinity to target proteins.

- Chloro Substitution : The presence of chlorine on the benzene ring enhances lipophilicity, improving cellular uptake .

Data Summary Table

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Disrupts cell wall synthesis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Anticancer Study : A study published in Current Organic Synthesis demonstrated that this compound reduced viability in breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment .

- Antimicrobial Evaluation : Another research article reported that this compound showed significant inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.